molecular formula C23H25N5O2 B12153582 N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-(3-isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-(3-isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B12153582
M. Wt: 403.5 g/mol
InChI Key: CRAGIYJNCAHJAR-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a hybrid structure combining a benzo[d]imidazole core and a phthalazinone moiety linked via an acetamide group. Its synthesis involves sequential steps:

N-Alkylation: Introduction of an isopropyl group to form intermediates like 1-isopropyl-4-methyl-2-nitroaniline .

Nitro Reduction: Conversion of the nitro group to an amine using Na₂S₂O₄ .

Cyclization: Reaction with carbonyldiimidazole (CDI) to generate the benzoimidazolone scaffold .

N-Acylation: Final coupling with acid chlorides to yield the target compound .

Structural confirmation relies on ¹H-NMR, ¹³C-NMR, and elemental analysis.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C23H25N5O2/c1-15(2)28-23(30)17-9-4-3-8-16(17)20(27-28)14-22(29)24-13-7-12-21-25-18-10-5-6-11-19(18)26-21/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,24,29)(H,25,26)

InChI Key

CRAGIYJNCAHJAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-2-(3-isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, with CAS number 1401569-95-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H25N5O2C_{23}H_{25}N_{5}O_{2} and a molecular weight of 403.5 g/mol. Its structure includes a benzimidazole moiety and a phthalazinone derivative, which are known to contribute to various biological activities.

Research indicates that compounds containing benzimidazole and phthalazinone structures often exhibit diverse biological activities, including:

  • Anticancer Activity : The benzimidazole derivatives have been shown to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. This inhibition can lead to cell cycle arrest in cancer cells, promoting apoptosis.
  • Antimicrobial Effects : The phthalazinone component may enhance antimicrobial properties, potentially through interference with bacterial DNA synthesis or metabolic pathways.

Anticancer Studies

A study evaluating a series of benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The most potent derivatives showed IC50 values comparable to established chemotherapeutics. For example, one derivative demonstrated an IC50 of 16 μM against Hu Topo I, indicating strong anticancer potential .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit antifungal and antibacterial activities. In vitro tests revealed that certain derivatives effectively inhibited the growth of pathogenic fungi and bacteria .

Case Studies and Research Findings

StudyFindings
Anticancer Evaluation A derivative showed an IC50 value of 16 μM against Hu Topo I, leading to G2/M phase arrest in cancer cells .
Antimicrobial Testing Similar compounds exhibited significant antifungal activity against Candida species .
Molecular Docking Studies Docking studies suggested strong binding interactions with key amino acids in the active site of target enzymes involved in cancer progression .

Comparison with Similar Compounds

Key Points of Differentiation:

Synthetic Accessibility :

  • The target compound’s synthesis shares steps with precursor 4 but requires tailored acid chlorides. For example, bulkier acyl groups (e.g., aryl) might reduce reaction yields due to steric hindrance during N-acylation .

Structural Uniqueness: Unlike simpler benzoimidazole derivatives (e.g., omeprazole analogs), this compound integrates a phthalazinone ring, a feature associated with poly(ADP-ribose) polymerase (PARP) inhibition in cancer therapeutics.

Research Findings and Limitations

  • Benzoimidazole derivatives are also known for antiviral and anti-inflammatory effects.
  • Knowledge Gaps: The evidence lacks comparative biological data (e.g., IC₅₀ values, selectivity profiles) against analogs. Further studies are needed to evaluate potency, toxicity, and pharmacokinetics (e.g., metabolic stability, CYP inhibition).

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